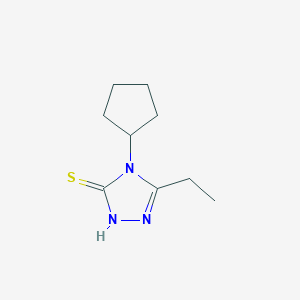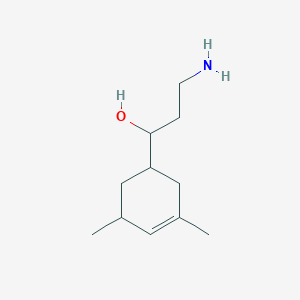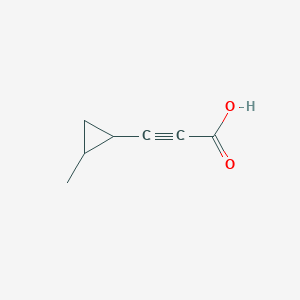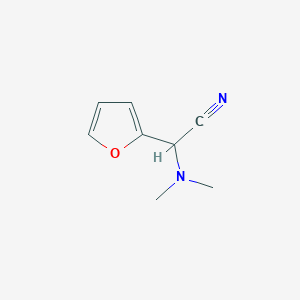![molecular formula C13H23NO3 B13158610 Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate](/img/structure/B13158610.png)
Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate: is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . This compound is often used in organic synthesis and research due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate typically involves the reaction of N-[(tert-butoxy)carbonyl]aminoacetaldehyde with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as recrystallization or chromatography to ensure high purity of the final product .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxopropyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the oxopropyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Chemistry: In organic chemistry, tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and natural product analogs .
Biology and Medicine: The compound is studied for its potential biological activities. It can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors due to its unique structure .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity makes it a valuable building block in the synthesis of polymers and other high-performance materials .
作用機序
The mechanism of action of tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxopropyl group can form hydrogen bonds or electrostatic interactions with active sites, while the cyclopentyl ring provides steric hindrance, influencing the compound’s binding affinity and specificity .
類似化合物との比較
tert-Butyl N-(2-oxoethyl)carbamate: Similar in structure but lacks the cyclopentyl ring.
tert-Butyl N-(2-aminomethyl)cyclopentylcarbamate: Similar but contains an aminomethyl group instead of an oxopropyl group.
Uniqueness: Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate is unique due to the presence of both the oxopropyl group and the cyclopentyl ring. This combination provides distinct reactivity and binding properties, making it valuable in various synthetic and research applications .
特性
分子式 |
C13H23NO3 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC名 |
tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C13H23NO3/c1-9(15)8-10-6-5-7-11(10)14-12(16)17-13(2,3)4/h10-11H,5-8H2,1-4H3,(H,14,16) |
InChIキー |
HUDDIOBNYVHFNV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1CCCC1NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


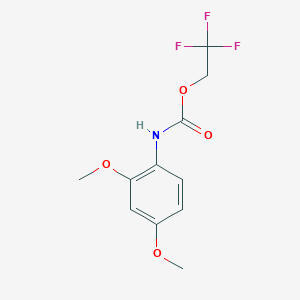
![[(3-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158542.png)
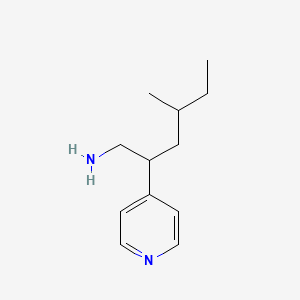
![2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158554.png)



